molecular formula C21H21N3O4S2 B6566853 methyl 3-(4-amino-5-{[(2-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate CAS No. 1021252-91-4

methyl 3-(4-amino-5-{[(2-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate

Cat. No.: B6566853
CAS No.: 1021252-91-4
M. Wt: 443.5 g/mol
InChI Key: NLNRLDPSCXLNNV-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-5-{[(2-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.09734851 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(4-amino-5-{[(2-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a complex organic compound belonging to the thiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within microbial cells and cancerous tissues. Research indicates that it may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole ring structure is known to interfere with key enzymatic pathways in bacteria and cancer cells, leading to growth inhibition.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
  • Modulation of Immune Response : Some studies suggest that this compound may enhance the immune response against certain pathogens by modulating cytokine production.

Antibacterial Efficacy

A series of studies have evaluated the antibacterial properties of this compound against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis< 0.1 μM
Escherichia coli1 μM
Staphylococcus aureus0.5 μM

These results indicate that the compound exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis, which is a significant global health threat.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential.

Cancer Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)0.1
HT29 (Colon Cancer)0.5
SK-OV-3 (Ovarian Cancer)0.8

The low IC50 values indicate that this compound is effective at inhibiting cancer cell proliferation.

Case Studies and Research Findings

Several studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antimycobacterial Activity : A study published in 2016 demonstrated that derivatives of thiazole compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, with certain analogs showing rapid bactericidal effects ( ).
  • Anticancer Research : Research highlighted in a review article discussed various thiazole derivatives' anticancer properties, noting that modifications at specific positions on the thiazole ring can enhance potency against different cancer types ( ).

Properties

IUPAC Name

methyl 3-[4-amino-5-[(2-methoxyphenyl)methylcarbamoyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-12-8-9-13(20(26)28-3)10-15(12)24-18(22)17(30-21(24)29)19(25)23-11-14-6-4-5-7-16(14)27-2/h4-10H,11,22H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNRLDPSCXLNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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